molecular formula C17H22N2O5 B5202830 methyl 3-[(cyclooctylamino)carbonyl]-5-nitrobenzoate

methyl 3-[(cyclooctylamino)carbonyl]-5-nitrobenzoate

Cat. No. B5202830
M. Wt: 334.4 g/mol
InChI Key: DOBQWDAZYAUTDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(cyclooctylamino)carbonyl]-5-nitrobenzoate is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the benzoate family of compounds and has been shown to have a variety of interesting properties.

Mechanism of Action

The mechanism of action of methyl 3-[(cyclooctylamino)carbonyl]-5-nitrobenzoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body, which in turn leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, and it has also been shown to have potential as a treatment for various types of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 3-[(cyclooctylamino)carbonyl]-5-nitrobenzoate in lab experiments is its potential as a treatment for various types of cancer. However, one of the main limitations is the complexity of its synthesis, which can make it difficult and expensive to produce in large quantities.

Future Directions

There are many potential future directions for research on methyl 3-[(cyclooctylamino)carbonyl]-5-nitrobenzoate. Some possible areas of study include its potential as a treatment for other types of diseases, such as autoimmune disorders and infectious diseases. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis for use in larger-scale experiments.

Synthesis Methods

The synthesis of methyl 3-[(cyclooctylamino)carbonyl]-5-nitrobenzoate is a complex process that involves several steps. The first step is the synthesis of the starting material, which is 3-nitrobenzoic acid. This is then reacted with cyclooctylamine to form the amide intermediate. Finally, the amide is esterified with methyl alcohol to form the final product.

Scientific Research Applications

Methyl 3-[(cyclooctylamino)carbonyl]-5-nitrobenzoate has been extensively studied for its potential use in scientific research. It has been shown to have a variety of interesting properties, including anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have potential as a treatment for various types of cancer.

properties

IUPAC Name

methyl 3-(cyclooctylcarbamoyl)-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5/c1-24-17(21)13-9-12(10-15(11-13)19(22)23)16(20)18-14-7-5-3-2-4-6-8-14/h9-11,14H,2-8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBQWDAZYAUTDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)NC2CCCCCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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